molecular formula C21H18N4O3S B10902131 2-({(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-({(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10902131
M. Wt: 406.5 g/mol
InChI Key: DGHMJHUAIMYRTB-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a benzothiophene ring, and a cyanide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-1-(3-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene with an appropriate benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can be compared with other pyrimidine and benzothiophene derivatives.
  • Similar compounds include 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL METHYL and 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL ETHYL.

Uniqueness

The uniqueness of 2-({[4-HYDROXY-1-(3-METHYLPHENYL)-2,6-DIOXO-1,6-DIHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE lies in its specific structural features and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(E)-[6-hydroxy-1-(3-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C21H18N4O3S/c1-12-5-4-6-13(9-12)25-20(27)16(18(26)24-21(25)28)11-23-19-15(10-22)14-7-2-3-8-17(14)29-19/h4-6,9,11,27H,2-3,7-8H2,1H3,(H,24,26,28)/b23-11+

InChI Key

DGHMJHUAIMYRTB-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=C(C4=C(S3)CCCC4)C#N)O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C4=C(S3)CCCC4)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.